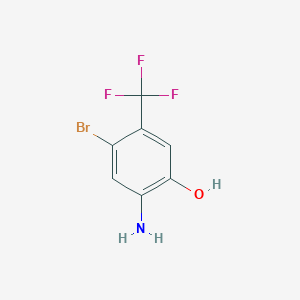![molecular formula C13H20N2O2S2 B1380587 tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate CAS No. 954376-25-1](/img/structure/B1380587.png)
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate” is a chemical compound . It is also known as “tert-butyl methyl(2-(pyridin-2-yldisulfaneyl)ethyl)carbamate” and "Carbamic acid, N-methyl-N-[2-(2-pyridinyldithio)ethyl]-, 1,1-dimethylethyl ester" .
Synthesis Analysis
The synthesis of “tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate” can be achieved from "(2-HYDROXYETHYL)METHYLCARBAMIC ACID 1,1-DIMETHYLETHYL ESTER" . More detailed synthesis methods and reactions can be found in various organic chemistry resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds Tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate is recognized as a significant intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) detailed the synthesis of an important intermediate, which is vital in the production of biologically significant compounds like omisertinib (AZD9291), an anti-cancer drug. This study emphasizes the compound's role in synthesizing molecules with high biological activity, enhancing its importance in medicinal chemistry (Zhao et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with proteins, specifically binding to cysteine residues .
Mode of Action
LCZC2345 consists of a tert-butyl group, where the protected amine can be deprotected under mild acidic conditions . The other part of the molecule may act as a thiol-specific labeling reagent, commonly used in reversibly binding cysteine residues on proteins . This reversible binding could potentially alter the function of the target protein, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight is 30044 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S2/c1-13(2,3)17-12(16)15(4)9-10-18-19-11-7-5-6-8-14-11/h5-8H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNKNZAFGJKWCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCSSC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-methyl-N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)
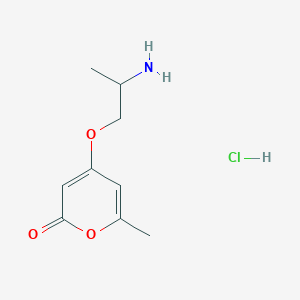
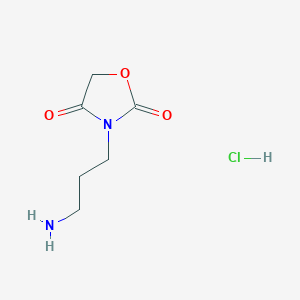





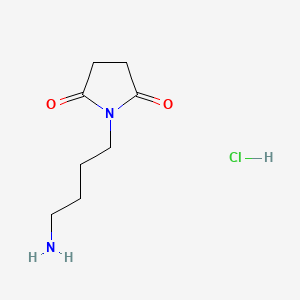
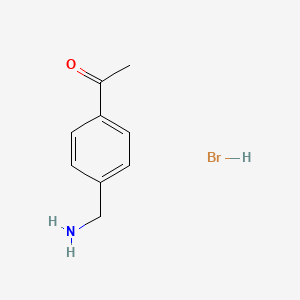
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
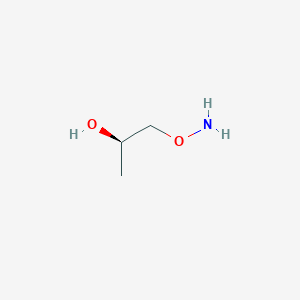
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)
